molecular formula C8H3F5N2O3 B15132514 N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B15132514
M. Wt: 270.11 g/mol
InChI Key: FTAMWWUWLRZMPF-UHFFFAOYSA-N
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Description

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of fluorine and nitro groups on a phenyl ring, along with a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-difluoro-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products Formed

    Reduction: 3,5-difluoro-2-aminophenyl-2,2,2-trifluoroacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-difluoro-2-nitrophenylamine and trifluoroacetic acid.

Scientific Research Applications

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Potential applications in the development of pharmaceuticals and agrochemicals. The compound’s structural features may contribute to bioactivity and specificity in biological systems.

    Medicine: Investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-difluoro-2-nitrophenylboronic acid
  • 3,5-difluoro-2-nitrophenylamine
  • 3,5-difluoro-2-nitrophenol

Uniqueness

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of its functional groups The trifluoroacetamide moiety imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds

Properties

Molecular Formula

C8H3F5N2O3

Molecular Weight

270.11 g/mol

IUPAC Name

N-(3,5-difluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3F5N2O3/c9-3-1-4(10)6(15(17)18)5(2-3)14-7(16)8(11,12)13/h1-2H,(H,14,16)

InChI Key

FTAMWWUWLRZMPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F)F

Origin of Product

United States

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